molecular formula C13H8FNO4 B6365409 2-Fluoro-5-(3-nitrophenyl)benzoic acid, 95% CAS No. 1261976-48-0

2-Fluoro-5-(3-nitrophenyl)benzoic acid, 95%

Cat. No. B6365409
CAS RN: 1261976-48-0
M. Wt: 261.20 g/mol
InChI Key: QJVSUONVMYEEQN-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-nitrophenyl)benzoic acid, 95% (2F5NPA95) is an organic compound with a molecular weight of 246.2 g/mol. It is a white crystalline solid with a melting point of 155-157°C and a boiling point of 244-246°C. 2F5NPA95 is a fluorinated nitrobenzoic acid that has a wide range of applications in research and industrial settings. It is used as an intermediate in the synthesis of various compounds and as an analytical reagent for the determination of various molecules.

Scientific Research Applications

2-Fluoro-5-(3-nitrophenyl)benzoic acid, 95% has been used in a wide range of scientific research applications. It is used as an analytical reagent in the determination of various molecules, such as amino acids, sugars, and carbohydrates. It is also used as an intermediate in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. In addition, 2-Fluoro-5-(3-nitrophenyl)benzoic acid, 95% is used to study the mechanism of action of various enzymes and proteins, as well as the biochemical and physiological effects of various drugs.

Mechanism of Action

2-Fluoro-5-(3-nitrophenyl)benzoic acid, 95% acts as an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein, preventing it from binding to its substrate and thus inhibiting its activity. This inhibition is reversible and can be reversed by the addition of a competitive inhibitor, such as a substrate analog.
Biochemical and Physiological Effects
2-Fluoro-5-(3-nitrophenyl)benzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including proteases, phosphatases, and kinases. In addition, it has been shown to modulate the activity of various hormones and neurotransmitters, such as serotonin and dopamine. Finally, it has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(3-nitrophenyl)benzoic acid, 95% is a useful reagent for laboratory experiments. It is relatively inexpensive and can be easily synthesized. In addition, it is stable and can be stored for long periods of time. However, it is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 2-Fluoro-5-(3-nitrophenyl)benzoic acid, 95%. These include further studies into its mechanism of action, its effects on various hormones and neurotransmitters, and its potential therapeutic applications. In addition, further research into its use as an analytical reagent and its potential industrial applications is needed. Finally, further studies into its toxicity and environmental impact are needed.

Synthesis Methods

2-Fluoro-5-(3-nitrophenyl)benzoic acid, 95% is synthesized by the reaction of 2-fluoro-5-nitrobenzoic acid and sodium hydroxide. The reaction is carried out in a two-step process. First, the 2-fluoro-5-nitrobenzoic acid is reacted with sodium hydroxide to form 2-fluoro-5-nitrobenzoic acid sodium salt. This is then reacted with sodium hydroxide to form 2-Fluoro-5-(3-nitrophenyl)benzoic acid, 95%.

properties

IUPAC Name

2-fluoro-5-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVSUONVMYEEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681380
Record name 4-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(3-nitrophenyl)benzoic acid

CAS RN

1261976-48-0
Record name 4-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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